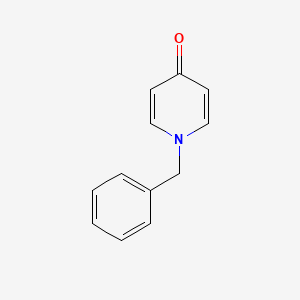

1-benzylpyridin-4(1H)-one

Description

Contextualization within Pyridinone and Related Heterocyclic Systems Chemistry

1-Benzylpyridin-4(1H)-one belongs to the pyridinone class of heterocyclic compounds, which are six-membered rings containing a nitrogen atom and a ketone group. chemicalbook.com Specifically, it is a derivative of 4-pyridone, where a benzyl (B1604629) group is attached to the nitrogen atom. The pyridinone core is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. msu.ruchemicalbook.com The presence of the benzyl group on the nitrogen atom significantly influences the molecule's properties, including its solubility and reactivity.

The chemistry of pyridinones is characterized by their tautomerism, existing in equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms. However, for N-substituted pyridones like this compound, this tautomerization is blocked. The reactivity of the pyridinone ring is influenced by the electron-withdrawing nature of the carbonyl group, which affects the electron density of the ring and its susceptibility to electrophilic and nucleophilic attack. nih.gov

Pyridinones are structurally related to other important heterocyclic systems such as pyranones, where the nitrogen is replaced by an oxygen atom. The introduction of the nitrogen atom imparts basicity and allows for a wider range of chemical modifications. The study of this compound and its analogues contributes to the broader understanding of the structure-activity relationships within the diverse family of nitrogen-containing heterocycles. msu.rucdnsciencepub.com

Historical Overview of Chemical Investigations Pertaining to this compound and its Analogues

The investigation of pyridinone chemistry dates back to the late 19th and early 20th centuries, with the first synthesis of pyridine (B92270) derivatives being a significant milestone. wikipedia.org Early work focused on the fundamental synthesis and reactivity of the parent pyridone structures. Systematic studies on N-substituted pyridones gained momentum in the mid-20th century, driven by the search for new compounds with potential applications in various fields. msu.ru

While the precise first synthesis of this compound is not prominently documented in a single landmark paper, its preparation falls under the general methods for N-alkylation of 4-pyridones, which were being explored during this period. For instance, early methods for the synthesis of N-substituted piperidines, which can be precursors to pyridones, were being developed in the mid-20th century. acs.org The synthesis of related N-substituted pyridones was described in the 1950s, highlighting the ongoing interest in this class of compounds. sci-hub.se

A significant development in the story of this compound was its discovery as a natural product. In the 21st century, researchers identified this compound and its analogues as metabolites produced by black aspergilli, a type of fungus. researchgate.netamazonaws.comresearchgate.net This discovery spurred further investigation into its biosynthesis and the potential biological activities of this and related compounds. Modern synthetic methods continue to be developed for the efficient preparation of this compound and its derivatives, reflecting its continued relevance in contemporary chemical research. researchgate.netrsc.org

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | nih.gov |

| Molecular Weight | 185.22 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 72359-37-6 | nih.gov |

| Appearance | Not specified, likely a solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not specified |

Synthetic Approaches to this compound

Several synthetic routes have been developed for the preparation of this compound. These methods generally involve the N-benzylation of a pre-formed 4-pyridone ring or the construction of the pyridinone ring with the benzyl group already in place.

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Reference |

| N-Alkylation of 4-Pyridone | 4-Pyridone, Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | chemicalbook.com |

| From Para-Quinone Methides | 4-Hydroxypyridine (B47283), para-Quinone methides | Base | researchgate.netrsc.org |

| From 2,3-Dihydropyridin-4(1H)-ones | Substituted 2,3-dihydropyridin-4(1H)-ones | Palladium-catalyzed coupling reactions can lead to analogues, suggesting a potential route. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBBXVLXVOZFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzylpyridin 4 1h One and Its Chemical Precursors

Classic Synthetic Approaches to 4(1H)-Pyridinones

The 4(1H)-pyridinone core is a fundamental structure in numerous biologically active molecules. acs.orgnih.gov Traditional methods for its synthesis often involve the cyclization of open-chain precursors. One common approach involves the reaction of β-diketones with various diazonium salts, followed by condensation with cyanoacetamide. mdpi.com Another established method is the condensation between pyran-4-one and amines. researchgate.net The oxidation of piperidin-4-one also serves as a classic route to obtaining the 4-pyridone scaffold. researchgate.net These foundational methods provide the essential heterocyclic core upon which further functionalization, such as N-benzylation, can be performed.

Targeted Synthesis of 1-Benzylpyridin-4(1H)-one

The direct synthesis of this compound can be achieved through several targeted methods, primarily involving the introduction of the benzyl (B1604629) group onto the pyridinone nitrogen.

Alkylation Strategies for N-Substitution

The most direct route to this compound is the N-alkylation of a pre-existing 4-hydroxypyridine (B47283) or pyridin-4-one ring. This nucleophilic substitution reaction is typically performed using benzyl halides, such as benzyl bromide or benzyl chloride. mdpi.comrsc.org

A common procedure involves the reaction of 4-hydroxypyridine with benzyl bromide in the presence of a base and a phase transfer catalyst. mdpi.com For instance, a mixture of 4-hydroxypyridine, sodium hydroxide (B78521), and tetrabutylammonium (B224687) bromide (TBABr) in a suitable solvent like tetrahydrofuran (B95107) (THF) can be heated under reflux to yield this compound. mdpi.com The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.

An alternative method utilizes benzyl chloride and a composite catalyst system. In this approach, pyridin-4-one is dissolved in an aqueous sodium hydroxide solution with potassium carbonate and a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB). Benzyl chloride is then added dropwise at an elevated temperature. The reaction proceeds via the nucleophilic attack of the pyridinone nitrogen on the benzyl chloride.

The choice of solvent and base can influence the reaction's efficiency. For example, the alkylation of 4-quinolone compounds, which are structurally related to pyridinones, has been successfully carried out using benzyl bromide and potassium carbonate in THF. rsc.org

Table 1: Comparison of Alkylation Strategies for this compound Synthesis

| Alkylating Agent | Base | Catalyst | Solvent | Precursor | Reference |

| Benzyl bromide | Sodium hydroxide | Tetrabutylammonium bromide (TBABr) | Tetrahydrofuran (THF) | 4-Hydroxypyridine | mdpi.com |

| Benzyl chloride | Sodium hydroxide | Potassium carbonate, Tetrabutylammonium bromide (TBAB) | Water | Pyridin-4-one | |

| Benzyl bromide | Potassium carbonate | - | Tetrahydrofuran (THF) | 4-Quinolone | rsc.org |

Ring-Closing Reactions and Cyclization Methods

While direct alkylation is common, ring-closing reactions can also be employed to construct the this compound skeleton from acyclic precursors already containing the benzyl group. Ring-closing metathesis (RCM) is a powerful strategy for forming heterocyclic systems. core.ac.uk Although not explicitly detailed for this compound in the provided context, the general principle involves the cyclization of a diene precursor bearing a nitrogen atom, which would already be substituted with the benzyl group.

Another approach involves the cyclization of β-amino-ynone intermediates, which can be generated and then cyclized under gold catalysis to form pyridinones. organic-chemistry.org This method offers excellent stereocontrol during the cyclization process. organic-chemistry.org

Advanced Synthetic Protocols

Modern synthetic chemistry has seen the development of more efficient and streamlined methods for the synthesis of complex molecules, including this compound.

One-Pot Synthetic Sequences

A practical two-step procedure for preparing enantiopure pyridines involves a multicomponent reaction to form β-methoxy-β-ketoenamides, which are then transformed into 4-hydroxypyridines via cyclocondensation. beilstein-journals.org This method could be adapted for the synthesis of this compound by using a benzyl-substituted amine in the initial multicomponent reaction.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. mdpi.comjppres.com This strategy is gaining momentum for creating structural diversity quickly. jppres.com

A concise and efficient multicomponent tandem reaction for synthesizing structurally symmetrical N-aryl-4-pyridinone derivatives has been developed using continuous flow technology. jlu.edu.cn This method utilizes readily available starting materials like aromatic amines, triethyl orthoformate, and 3-oxo-pentanedioic acid dialkyl ester in ethanol (B145695) without a catalyst. jlu.edu.cn While this specific example focuses on N-aryl substituents, the principle could potentially be extended to N-benzyl derivatives.

Another MCR approach for the synthesis of 3,4-dihydro-2(1H)-pyridones involves the reaction of Meldrum's acid, a β-keto-ester derivative, an aromatic aldehyde, and ammonium acetate (B1210297). mdpi.com This method has been shown to be effective and can be carried out under solvent-free conditions, contributing to green chemistry. nih.govmdpi.com

Table 2: Overview of Advanced Synthetic Protocols

| Strategy | Key Features | Starting Materials (Examples) | Product Type | Reference |

| One-Pot Synthesis | Bypasses intermediate isolation, improved yields. | Maltol/Kojic acid, metal ion, amine | N-substituted-3-hydroxy-4-pyridinone complexes | cdnsciencepub.com |

| Multicomponent Reaction (Flow) | Continuous flow, catalyst-free, short reaction times. | Aromatic amines, triethyl orthoformate, 3-oxo-pentanedioic acid dialkyl ester | N-aryl-4-pyridinones | jlu.edu.cn |

| Multicomponent Reaction (Batch) | Environmentally benign, high yields, easy handling. | Meldrum's acid, β-keto-ester, aromatic aldehyde, ammonium acetate | 3,4-Dihydro-2(1H)-pyridones | nih.govmdpi.com |

Chemoselective Functional Group Transformations

Chemoselectivity is a critical aspect of synthesizing complex molecules like this compound, ensuring that a reagent reacts with one functional group in the presence of others. In the context of this compound and its precursors, deoxygenation and reduction reactions are of particular importance.

Deoxygenation Reactions

Deoxygenation reactions are crucial for removing oxygen atoms, often from intermediates or precursors in a synthetic pathway. A common precursor for pyridones is the corresponding pyridine (B92270) N-oxide. The deoxygenation of these N-oxides to furnish the target pyridone is a key transformation.

Several methods have been developed for the deoxygenation of N-heteroaromatic N-oxides, many of which are applicable to the synthesis of this compound precursors. organic-chemistry.org These methods range from metal-catalyzed processes to metal-free conditions. For instance, a convenient and chemoselective method for the deoxygenation of pyridine N-oxide derivatives involves a palladium acetate ([Pd(OAc)₂])/dppf catalyst system, which facilitates the transfer oxidation of triethylamine (B128534) under microwave irradiation. organic-chemistry.org Other approaches employ reagents like indium in the presence of pivaloyl chloride at room temperature or environmentally friendly Lewis acids such as Zn(OTf)₂ and Cu(OTf)₂. organic-chemistry.org

Visible-light-mediated metallaphotoredox catalysis has emerged as a highly chemoselective method for the deoxygenation of N-heterocyclic N-oxides, tolerating a wide array of functional groups. organic-chemistry.org For benzylpyridine derivatives specifically, a metal-free and efficient method utilizes aqueous hydroiodic acid (HI) in acetic acid, which is an economical and practical option. researchgate.net Another reported method for the deoxygenation of arylpyridinemethanol precursors to benzylpyridines involves the use of PBr₃. researchgate.net

The Barton-McCombie reaction represents another important deoxygenation method, typically used for removing hydroxyl groups from alcohols via a thioacyl derivative. semanticscholar.org While often applied to saturated systems, its principles of radical-mediated deoxygenation are a cornerstone of modern organic synthesis.

A summary of selected deoxygenation reagents for pyridine N-oxides is presented in the table below.

| Reagent/System | Conditions | Notes |

| [Pd(OAc)₂]/dppf, Et₃N | Microwave | Catalytic, transfer oxidation. organic-chemistry.org |

| Indium, Pivaloyl Chloride | Room Temperature | High yields for various aza-aromatics. organic-chemistry.org |

| Zn(OTf)₂ or Cu(OTf)₂ | Mild Conditions | Environmentally friendly Lewis acids. organic-chemistry.org |

| Aqueous HI, Acetic Acid | - | Metal-free, economical for benzylpyridines. researchgate.net |

| Visible Light, Photocatalyst | Room Temperature | Highly chemoselective, tolerates many functional groups. organic-chemistry.org |

| Electrochemical | Aqueous Solution | No transition-metal catalysts or chemical reducing agents needed. organic-chemistry.org |

Reduction Methodologies

The reduction of this compound can target either the pyridone ring or the carbonyl group. The desired outcome dictates the choice of reducing agent and reaction conditions. For instance, the complete saturation of the pyridine ring to form the corresponding piperidine (B6355638) derivative is a common transformation. However, achieving partial reduction or selective reduction of the carbonyl group requires carefully chosen methodologies.

The catalytic reduction of pyridines is a well-established field, though it can present challenges such as catalyst deactivation. rsc.orgresearchgate.net Research has shown that palladium complexes involving ligands derived from this compound can act as electrocatalysts for CO₂ reduction, indicating the stability of the pyridone moiety under specific electrochemical reductive conditions. rsc.orgresearchgate.net

For the reduction of the pyridone ring itself, methods like catalytic transfer hydrogenation are emerging as a powerful strategy. chinesechemsoc.org For example, an Iridium catalyst with ethanol as a renewable hydrogen source has been used for the reduction of quinolines and pyridines. chinesechemsoc.org The synthesis of 2,3-dihydropyridin-4(1H)-ones, which are partially reduced pyridones, is a key strategy for building various alkaloids. thieme-connect.com The reduction of these enaminone systems can be controlled to achieve specific stereochemical outcomes. thieme-connect.com

Selective reduction of the carbonyl group in the presence of the aromatic ring is another important transformation. In a related system, selective reduction of one of two carbonyl groups was achieved using NaBH₄, while the more powerful reducing agent LiAlH₄ reduced both. This demonstrates the potential for chemoselective carbonyl reduction based on the choice of reagent.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. cognitoedu.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Atom Economy Principles in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. chemistry-teaching-resources.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those with poor atom economy, like substitution and elimination reactions, which generate stoichiometric byproducts. chemistry-teaching-resources.com

Multi-component reactions (MCRs) are an excellent example of atom-economical synthesis, as they combine three or more reactants in a single step to form a complex product with minimal waste. tandfonline.com Several MCRs have been developed for the synthesis of pyridone and pyridine scaffolds. tandfonline.comjmaterenvironsci.comresearchgate.netrsc.org For example, a one-pot, three-component synthesis of 2,4,6-triarylpyridines from benzaldehydes, acetophenones, and ammonium acetate using a reusable ZSM-5 catalyst under solvent-free conditions demonstrates high atom economy. tandfonline.com Similarly, the synthesis of 3-cyano-2-pyridones can be achieved through a one-pot reaction of cyanoacetohydrazide, an activated nitrile, and an aromatic aldehyde in green solvents like water. rsc.org These MCR strategies represent a highly efficient and atom-economical approach to the synthesis of the pyridone core, which can be subsequently N-benzylated.

| Synthetic Strategy | Atom Economy | Green Chemistry Aspects |

| Classical Linear Synthesis | Lower | Often involves multiple steps, generating more waste. |

| Multi-Component Reactions (MCRs) | Higher | One-pot procedures, high convergence, less waste. tandfonline.comrsc.org |

| Catalytic Cyclizations | High | Use of catalysts reduces stoichiometric waste. tandfonline.comjmaterenvironsci.com |

Energy Efficiency Considerations in Reaction Optimization

Reducing energy consumption is another key goal of green chemistry. This can be achieved by designing syntheses with fewer steps, running reactions at ambient temperature and pressure, and utilizing energy-efficient technologies. cognitoedu.org

Microwave-assisted organic synthesis is one such technology that can significantly reduce reaction times and, consequently, energy consumption. jmaterenvironsci.commdpi.com The synthesis of enaminones, key precursors for pyridones, can be achieved in minutes under solvent-free microwave irradiation. jmaterenvironsci.com The subsequent cyclization to form the pyridone ring can also be accelerated by these methods. mdpi.com

Continuous-flow reactors offer another avenue for improving energy efficiency and scalability. chinesechemsoc.org They allow for precise control over reaction parameters, leading to higher yields and shorter reaction times compared to batch processing. A successful scale-up of a pyridine rearrangement was demonstrated using a continuous-flow setup. chinesechemsoc.org

Application of Unconventional and Environmentally Benign Solvents

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves the use of non-toxic, renewable, and biodegradable solvents that can enhance reaction efficiency and simplify product isolation. For the synthesis of this compound and its precursors, several unconventional and environmentally benign solvent systems have been explored, offering alternatives to traditional volatile organic compounds (VOCs). These include water, ionic liquids (ILs), and deep eutectic solvents (DESs), often coupled with energy-efficient techniques like microwave irradiation.

Water-Based Synthesis via Phase-Transfer Catalysis

Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. However, the poor solubility of many organic reactants in water presents a significant challenge. Phase-transfer catalysis (PTC) is a powerful technique that overcomes this limitation by facilitating the transfer of reactants between immiscible aqueous and organic phases. ijstr.org This methodology is particularly relevant for the N-alkylation of pyridinones.

In a typical synthesis of this compound, 4-hydroxypyridine is reacted with benzyl bromide. In a PTC system, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used as the catalyst. The reaction proceeds by the formation of an ion-pair between the deprotonated pyridinone in the aqueous phase and the lipophilic cation of the catalyst. This ion-pair is soluble in the organic phase (or a microenvironment), where it can react with the benzyl halide. ijstr.orgoperachem.com

Research has shown that this method can be highly efficient. For instance, the N-benzylation of pyridine derivatives to form pyridinium (B92312) salts has been successfully carried out under solvent-free conditions or in aqueous systems using PTC, minimizing the reliance on hazardous organic solvents. The use of a phase-transfer catalyst allows the reaction to proceed at or near the interface of the two phases, increasing reaction rates. operachem.commdpi.com

Table 1: Representative Phase-Transfer Catalyzed N-Alkylation Reactions

| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyridine | Benzyl Bromide | Hexadecyltributylphosphonium bromide | Decane/Water | 105 | 99 | operachem.com |

| 4-Hydroxypyridine | Benzyl Bromide | Tetrabutylammonium Bromide (TBAB) | Dichloromethane/Aqueous NaOH | RT | High | google.com (analogy) |

This table includes examples of PTC for N-alkylation and related reactions to illustrate the principle's applicability.

Ionic Liquids (ILs) as Reaction Media

Ionic liquids are salts with melting points below 100 °C, and many are liquid at room temperature. psu.edudcu.ie They are considered green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. dcu.ie These properties can lead to enhanced reaction rates and selectivities. Furthermore, the non-volatile nature of ILs allows for easy product separation by distillation, and the IL itself can often be recycled. dcu.ie

While specific studies on the synthesis of this compound in ionic liquids are not extensively documented, the synthesis of analogous heterocyclic structures has been successfully demonstrated. For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved in high yields through cyclocondensation reactions in ionic liquids without the need for an additional catalyst. scielo.org.mx The combination of ionic liquids with microwave irradiation has been shown to be a particularly effective, or "green," synthetic strategy, significantly reducing reaction times for the preparation of various heterocyclic compounds, including pyrimidones and imidazoles. mdpi.com For instance, N-benzylation of benzoazoles using dibenzyl carbonate saw reaction times drop from 24-96 hours in conventional solvents to just 6-12 minutes in an ionic liquid under microwave irradiation. mdpi.com

Table 2: Heterocycle Synthesis in Ionic Liquids

| Reaction Type | Ionic Liquid | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzylation of Benzoazoles | [bmim][BF4] | Microwave | 6-12 min | >90 | mdpi.com |

| Synthesis of 2,4,5-Trisubstituted Imidazoles | [HMIM]BF4 | Microwave | 4 min | Good to Excellent | mdpi.com |

This table showcases the efficiency of ionic liquids, particularly when combined with microwave heating, for synthesizing related heterocyclic compounds.

Deep Eutectic Solvents (DESs) as Catalysts and Media

Deep eutectic solvents (DESs) represent a newer class of green solvents that share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. bhu.ac.innih.gov A DES is typically formed by mixing a quaternary ammonium salt (like choline (B1196258) chloride) with a hydrogen bond donor (HBD) such as urea, glycerol, or a carboxylic acid. bhu.ac.in These mixtures have a significantly lower melting point than their individual components.

DESs can act as both the solvent and the catalyst for a reaction. Their ability to form strong hydrogen bonds can activate substrates, mimicking the role of a Lewis or Brønsted acid. The synthesis of various heterocyclic compounds, including pyrazolines and quinazolinones, has been successfully carried out in DESs. nih.gov For example, a study on the synthesis of 2-mercaptoquinazolin-4(3H)-ones found that a choline chloride:urea (1:2) mixture was the most effective medium, providing moderate to good yields. In some cases, DESs have been shown to be recyclable for several runs with minimal loss of activity. bhu.ac.in

The application of DES in combination with green techniques like ultrasound or microwave-assisted synthesis has also been explored. For the synthesis of 2-mercaptoquinazolin-4(3H)-ones, ultrasonication in a DES medium gave significantly higher yields (16-76%) compared to microwave-induced synthesis (13-49%).

Table 3: Synthesis of Heterocycles in Deep Eutectic Solvents (DES)

| Heterocycle | DES System (Molar Ratio) | Method | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones | Choline Chloride:Malonic Acid (1:1) | Stirring | 65 | 94 | bhu.ac.in |

| 1,3,5-Trisubstituted Pyrazolines | Choline Chloride:Glycerol (1:2) | Stirring | - | Good | nih.gov |

This table provides examples of the use of various DES systems for the synthesis of nitrogen-containing heterocycles, demonstrating their potential as effective and environmentally friendly reaction media.

Reactivity and Mechanistic Investigations of 1 Benzylpyridin 4 1h One

Intrinsic Reactivity Profile

The inherent reactivity of 1-benzylpyridin-4(1H)-one is largely dictated by the electronic nature of the enaminone moiety. This system's properties are intermediate between those of enamines and amides, granting it a useful balance of stability and reactivity. thieme-connect.com

The enaminone functional group is a versatile system featuring multiple nucleophilic and electrophilic sites. scielo.br For this compound, the enaminone moiety, which consists of an amino group linked to a carbonyl group through a C=C double bond, exhibits ambident nucleophilicity. scielo.br The potential nucleophilic centers include the nitrogen atom, the oxygen atom of the carbonyl group, and the carbon atoms at the C3 and C5 positions of the ring. scielo.br This distribution of electron density allows the molecule to react with a range of electrophiles at different sites, depending on the reaction conditions and the nature of the electrophile. The reactivity and stability of enaminones like this compound are generally considered to be between those of enamines, which can be unstable, and amides, which are highly stable and often unreactive. thieme-connect.com

Enaminones are generally more stable under hydrolytic and oxidative conditions than their enamine counterparts, yet they retain a degree of reactivity that distinguishes them from the more inert amide functional group. thieme-connect.com This characteristic stability makes them valuable as synthetic intermediates. thieme-connect.com The N-benzyl group itself can be susceptible to cleavage under certain conditions. For instance, studies on related N-benzyl quaternary ammonium (B1175870) cations show that the benzyl (B1604629) group can be cleaved through nucleophilic substitution (SN2 reaction) under strongly alkaline conditions, often yielding benzyl alcohol or benzyl methyl ether if methanol (B129727) is the solvent. nsf.gov While this compound is not a charged cation, the N-benzyl bond's stability can be a consideration in harsh chemical environments. In acidic conditions, protonation can occur, potentially activating the ring towards certain reactions. The stability allows for various transformations on the pyridinone scaffold without decomposition of the core structure. thieme-connect.comfrontiersin.org

Electrophilic and Nucleophilic Functionalization Strategies

The functionalization of this compound can be achieved at several positions, including the benzylic group and various sites on the pyridinone ring. These transformations are often accomplished using modern synthetic methods, such as transition-metal-catalyzed cross-coupling and C-H activation. mdpi.commt.com

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for creating complex molecules from simpler, inexpensive precursors. mt.com This strategy can be applied to various substrates, including those with benzylic C-H bonds. Methodologies often employ transition metals like palladium, rhodium, or cobalt to cleave the C-H bond and form a new carbon-carbon or carbon-heteroatom bond. mt.comacs.org While C-H activation is widely used for functionalizing aromatic and heterocyclic rings, specific examples detailing the direct C-H activation and arylation at the benzylic methylene (B1212753) position of this compound are not prominently featured in the surveyed literature. Research has more commonly focused on the functionalization of the pyridinone ring itself.

The pyridinone ring of this compound offers multiple sites for functionalization. The electron-rich nature of the enaminone system facilitates electrophilic substitution, while modern cross-coupling reactions enable the introduction of various substituents.

Known transformations for the general class of pyridin-4(1H)-ones include:

Functionalization at C3: This position can be modified through enolate-type chemistry. thieme-connect.com

Functionalization at C5: The C5 position can be targeted in various coupling reactions. thieme-connect.com

Functionalization at C6: Nucleophilic addition can occur at the C6 position. thieme-connect.com

However, research has shown that the reactivity can be substrate-dependent. In an investigation of direct alkenylation via a Fujiwara–Moritani reaction, this compound was found to be a poor substrate, yielding the desired product in only 7% yield. thieme-connect.com This suggests that while multiple positions are theoretically available for functionalization, specific conditions and catalyst systems must be carefully optimized for this particular compound.

| Substrate | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Fujiwara–Moritani Reaction (Alkenylation) | N-Bn-C6-alkenylated-pyridinone | 7% | thieme-connect.com |

Triflation Reactions

The conversion of the ketone functionality in this compound to a vinyl triflate is a key transformation that activates the 4-position for subsequent cross-coupling reactions. This reaction involves the treatment of the pyridinone with a potent triflating agent.

Detailed Research Findings: The reaction proceeds via the enolate form of the pyridinone. The presence of a base facilitates the deprotonation of the C-3 proton to form the enolate, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the triflating agent. Common triflating agents used for this purpose include trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). thieme-connect.com The formation of the pyridone triflate occurs rapidly, even at low temperatures such as -78°C, when using triflic anhydride in the presence of a base like triethylamine (B128534). thieme-connect.com The resulting product, 1-benzyl-4-(trifluoromethanesulfonyloxy)pyridinium, is a versatile intermediate for carbon-carbon bond formation. The triflate group (OTf) is an excellent leaving group, making the C-4 position susceptible to attack by various nucleophiles in transition-metal-catalyzed reactions. nobelprize.org

Table 1: Conditions for Triflation of N-Substituted 4-Pyridones

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Product | Reference |

| N-Alkyl-4-hydroxypyridone | Triflic anhydride | Triethylamine | Dichloromethane | -78 | N-Alkyl-4-pyridone triflate | thieme-connect.com |

| 2-Methylcyclohexanone | N-Phenyltriflimide (PhNTf₂) | iPr₂NMgBr | THF | -78 to RT | 2-Methylcyclohex-1-en-1-yl triflate | uwindsor.ca |

Catalytic Transformations Involving this compound

The pyridinone scaffold, particularly when activated as a triflate, is a valuable participant in various catalytic cycles. These transformations enable the introduction of diverse substituents onto the heterocyclic core.

Palladium-Catalyzed Coupling and Cross-Coupling Reactions

Palladium catalysts are highly effective for forming new carbon-carbon and carbon-heteroatom bonds. While this compound itself can be a challenging substrate for direct C-H activation, thieme-connect.com its triflate derivative is an excellent coupling partner.

Detailed Research Findings: N-substituted 4-pyridone triflates are versatile reagents for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with organoboron reagents) and Sonogashira (with terminal alkynes) couplings. thieme-connect.comrsc.org These reactions typically proceed at or near room temperature. thieme-connect.com The general mechanism for these couplings involves a Pd(0)/Pd(II) catalytic cycle. nih.govnumberanalytics.comlibretexts.org The cycle initiates with the oxidative addition of the pyridyl triflate to a Pd(0) species, forming a Pd(II)-pyridyl complex. This is followed by transmetalation, where the organic group from the coupling partner (e.g., an aryl group from a boronic acid) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond, yielding the 4-substituted pyridone product and regenerating the Pd(0) catalyst. nobelprize.orglibretexts.org

Derivatives of this compound, specifically N-[1-alkylpyridin-4(1H)-ylidene]amides (PYAs), have also been developed as a class of neutral N-donor ligands for palladium. These ligands are strongly electron-donating and have been successfully used in Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions. medjchem.com

Table 2: Palladium-Catalyzed Cross-Coupling of Pyridone Triflates

| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

| Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 4-Aryl-pyridinone | thieme-connect.com |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | Acetonitrile (B52724) | 4-Alkynyl-pyridinone | thieme-connect.com |

| Zinc reagent of β-iodoalanine | Pd₂(dba)₃ / P(2-furyl)₃ | - | DMF/THF | 4-Alkyl-pyridinone | thieme-connect.com |

| Methyl boronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/Water | 5-Methyl-pyridone | rsc.org |

Ruthenium-Catalyzed Reactions

Ruthenium catalysts offer unique reactivity for C-H activation and transfer hydrogenation, where pyridinone-based structures can act as either substrates or directing groups.

Detailed Research Findings: While direct catalytic reactions on this compound are less documented, the pyridone moiety is a known directing group for ruthenium-catalyzed C-H activation. For instance, N-arylpyridones undergo regioselective sp² C-H olefination, where the pyridone acts as a weakly coordinating directing group, facilitating the formation of a six-membered cycloruthenate intermediate. acs.orgrsc.org

Furthermore, pyridylidene amides (PYAs), which are structurally derived from pyridinones, serve as effective ligands in ruthenium(II) complexes. acs.orgfigshare.com These Ru-PYA complexes are active catalysts for transfer hydrogenation of ketones and C=C double bonds. nih.govchimia.ch The electronic properties and catalytic activity of these ruthenium complexes can be modulated by the specific structure of the PYA ligand and the solvent used. acs.orgfigshare.com The donor ability of PYA ligands has been shown to be strong, surpassing that of pyridine-derived N-heterocyclic carbenes, which has a direct correlation with catalytic activity in transfer hydrogenation. acs.org Coordinatively unsaturated Ru(II)-PYA complexes can transiently bind substrates like ketones and are compatible with ethanol as a hydrogen source. nih.gov

Gold(I)-Catalyzed Cyclization Processes

Gold(I) complexes are exceptional catalysts for activating alkynes toward nucleophilic attack, enabling the construction of various heterocyclic systems, including pyridones.

Detailed Research Findings: Gold(I) catalysis is a powerful method for synthesizing pyridone structures from acyclic precursors. A key strategy involves the 6-endo-dig cyclization of β-amino-ynone intermediates. organic-chemistry.orgbeilstein-journals.org In this process, the gold(I) catalyst, acting as a soft π-acid, coordinates to and activates the alkyne triple bond. acs.orgnih.gov This activation renders the alkyne susceptible to intramolecular nucleophilic attack by the tethered amine. Subsequent steps lead to the formation of the 2,3-dihydropyridin-4(1H)-one ring system. This methodology is noted for its mild conditions, which helps in preserving stereochemical integrity when using chiral precursors. beilstein-journals.org This approach has been successfully applied to the total synthesis of alkaloids like (−)-epimyrtine. beilstein-journals.org In some variations, the gold-catalyzed cyclization can be coupled with a halodeauration step to produce halopyridones in a single step. organic-chemistry.orgresearchgate.net

Interactions with Lewis Acids and Electron Acceptors

The carbonyl oxygen of this compound is a Lewis basic site, capable of interacting with Lewis acids and other electron acceptors. This interaction can significantly alter the compound's reactivity.

Detailed Research Findings: Coordination of a Lewis acid to the carbonyl oxygen increases the electrophilicity of the pyridinone ring, making it more susceptible to nucleophilic attack. This principle is analogous to the activation of pyridines via coordination to their nitrogen atom. nih.govsci-hub.se For example, zinc-based Lewis acids have been shown to activate the pyridine (B92270) ring core towards nucleophilic aromatic substitution and conjugate addition by binding to the nitrogen. nih.govsci-hub.se Similarly, interaction at the carbonyl oxygen of this compound would polarize the C=O bond and the conjugated system, facilitating reactions at the C-2 and C-6 positions. This activation is a key principle in many catalytic reactions where a metal center (e.g., Au(I), Ru(II)) functions as a Lewis acid. acs.orgacs.org In some cases, Lewis acids like AlMe₃ have been used in conjunction with cobalt catalysts to promote hydrocarbofunctionalization of pyridones via C-H activation, where the Lewis acid is proposed to bind to the pyridone oxygen. chemrxiv.org

Proposed Reaction Mechanisms and Intermediates

The reactions involving this compound proceed through well-defined mechanistic pathways featuring distinct intermediates.

Triflation: The mechanism begins with base-mediated deprotonation at the C-3 position to form a pyridone enolate. This enolate intermediate then performs a nucleophilic attack on the sulfur atom of the triflating agent (e.g., Tf₂O), displacing a triflate anion and forming the O-triflated product. thieme-connect.com

Palladium-Catalyzed Cross-Coupling: The universally accepted mechanism is a catalytic cycle involving a palladium center. nobelprize.orgnih.govlibretexts.org

Oxidative Addition: The pyridyl triflate (an electrophile) adds to a low-valent Pd(0) complex, forming a square planar Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organometallic nucleophile (e.g., R-B(OH)₂) transfers its organic group to the Pd(II) center, displacing the triflate ligand. A base is typically required in this step, particularly for Suzuki couplings.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

Ruthenium-Catalyzed C-H Activation: When a pyridone acts as a directing group, the mechanism typically involves chelation-assistance. acs.org The carbonyl oxygen coordinates to the ruthenium center, positioning it to activate a nearby C-H bond (e.g., on an N-aryl substituent) via cyclometalation. This forms a ruthenacycle intermediate, which then reacts with the coupling partner (e.g., an olefin) to form the final product. acs.orgrsc.org

Gold(I)-Catalyzed Cyclization: The key mechanistic step is the electrophilic activation of an alkyne by the [AuL]⁺ catalyst. acs.orgnih.gov This coordination polarizes the alkyne's π-system, making it highly electrophilic. An intramolecular nucleophile, such as an amine in a β-amino-ynone precursor, then attacks the activated alkyne in a 6-endo-dig fashion. organic-chemistry.orgbeilstein-journals.org This generates a vinyl-gold intermediate, which undergoes protodeauration to release the cyclized pyridone product and regenerate the gold catalyst. mdpi.comresearchgate.net

Lewis Acid Interaction: The fundamental interaction is the formation of a Lewis acid-base adduct. sci-hub.se The lone pair electrons on the carbonyl oxygen of this compound are donated to an empty orbital of the Lewis acid (e.g., AlCl₃, Zn(NO₃)₂), forming a coordinate covalent bond. This adduct formation withdraws electron density from the pyridone ring, activating it for subsequent reactions. sci-hub.sechemrxiv.org

Energy Transfer Processes

Energy transfer is a fundamental phenomenon in photochemistry where an excited state of one molecule is transferred to a second molecule. britannica.com This process can occur through various mechanisms, including direct quantum-mechanical interaction or the emission and reabsorption of fluorescence. britannica.com In the context of this compound, while it is expected to undergo photochemical reactions typical of pyridone systems, specific quantitative studies detailing the energy transfer processes, such as rates and quantum yields for this particular compound, are not extensively detailed in the surveyed literature.

The photochemical behavior of related N-oxide heterocycles, such as pyrimidine (B1678525) N-oxides, is known to involve excited singlet and triplet states, which dictate the reaction pathways, leading to either isomerizations or deoxygenation. wur.nl For instance, the excited singlet state often leads to rearrangements, while the triplet state can be responsible for reactions like oxygen abstraction. wur.nl It is plausible that this compound would exhibit similarly complex photophysics, where energy absorbed by the chromophore could be dissipated through various radiative and non-radiative pathways or transferred to other molecules in the system. The efficiency of such energy transfer processes would be crucial in determining the outcome of its photochemical reactions. The field of photochemistry continues to explore these processes in various molecules, with applications in areas like photocatalysis for environmental cleanup and sustainable energy solutions. mdpi.com

Cycloaddition Pathways (e.g., [2+2] Photocycloadditions)

The pyridone scaffold is known to participate in cycloaddition reactions, particularly light-induced cycloadditions. The [2+2] photocycloaddition is a prominent reaction for this class of compounds, leading to the formation of bicyclic structures. nottingham.ac.ukresearchgate.net For example, irradiating 2-pyridones can yield bicyclic photoisomers. clockss.org Specifically, intramolecular [2+2] photocycloadditions have been successfully performed with high enantioselectivity on 3-alkenyl-2-cycloalkenones and related 6-alkenyl-2,3-dihydro-4-pyridones when using a chiral Lewis acid. researchgate.netd-nb.info

These reactions typically proceed with high regioselectivity. researchgate.net The mechanism involves the excitation of the enone chromophore, which can be facilitated by coordination with a Lewis acid, shifting the absorption wavelength. d-nb.info While these examples involve derivatives, they establish the inherent reactivity of the pyridone core toward photocycloaddition. The reaction involves the formation of a four-membered ring, creating structurally complex polycyclic systems from relatively simple precursors. researchtrends.net

Furthermore, the broader class of dihydropyridinones can be synthesized via aza-Diels-Alder reactions, a type of [4+2] cycloaddition, which works effectively with N-benzyl substituted imines, highlighting another cycloaddition pathway relevant to the formation of the core structure of this compound. organic-chemistry.org

Biradical Intermediate Formation and Stereochemical Outcomes

The stereochemistry of photocycloaddition reactions is often dictated by the nature of the intermediates formed upon photoexcitation. For [2+2] photocycloadditions of enones, the reaction can proceed through a triplet biradical intermediate. The stability and subsequent reactivity of this biradical are crucial in determining the stereochemical outcome of the final cyclobutane (B1203170) product.

In studies of related atropisomeric 3,4-dihydro-2-pyridones, the high stereospecificity of the intramolecular [2+2]-photocycloaddition was rationalized based on the stability and reactivity of the biradical intermediate formed during the reaction. researchgate.net The formation of thiyl radicals (RS•) under photoirradiation can also initiate reaction cascades involving radical intermediates. beilstein-journals.org Although not directly involving this compound, these studies underscore the principle that radical intermediates are key in many photochemical transformations. The specific geometry and electronic distribution of the biradical formed from this compound in a potential photocycloaddition would be expected to govern the regio- and stereoselectivity of the resulting products.

Halide Activation Mechanisms

Halide activation is a key step in many organic reactions, often enabling cross-coupling and functionalization that would otherwise be difficult. acs.org One proposed mechanism involves the formation of cationic intermediates under acidic conditions in the presence of halides. thieme-connect.com In an investigation of the scope of a particular coupling reaction, a mechanism involving halide activation was proposed, where cationic vinylogous acid halide and dihalogenated species were suggested as intermediates. thieme-connect.com

However, when this methodology was tested, it was found that this compound was a poor substrate for the coupling reaction under these conditions. thieme-connect.com This finding, though negative, provides specific insight into the reactivity of this compound within the context of halide activation, suggesting that the electronic or steric properties of the molecule may disfavor its participation in this specific mechanistic pathway.

CO2 Activation in Coordination Complexes

The activation and reduction of carbon dioxide (CO₂) is a critical area of research for sustainable fuel production and carbon capture. nih.gov Coordination complexes involving transition metals are often employed as catalysts for this purpose. Derivatives of this compound have been successfully incorporated as ligands in such catalytic systems.

Specifically, a series of palladium(II) pincer complexes have been synthesized using a ligand derived from this compound: N²,N⁶-bis(1-benzylpyridin-4(1H)-ylidene)pyridine-2,6-dicarboxamide. researchgate.netresearchgate.net These complexes serve as active electrocatalysts for the conversion of CO₂ into synthesis gas (a mixture of CO and H₂). researchgate.netresearchgate.net The redox chemistry of these palladium complexes indicates a clear interaction with CO₂, which is a crucial step in the activation process. researchgate.net Upon coordination to a metal center, the CO₂ molecule is activated, often changing from a linear to a bent geometry, which facilitates its subsequent reduction. mdpi.com

The catalytic performance of this family of palladium complexes demonstrates their potential in CO₂ reduction. For instance, a related complex in the same study, [Pd(N²,N⁶-bis(1-ethylpyridin-4(1H)-ylidene)pyridine-2,6-dicarboxamide)(Cl)]Cl, exhibited excellent electrocatalytic activity for CO₂ reduction under acidic conditions. researchgate.netresearchgate.net This highlights the utility of the pyridin-4(1H)-one scaffold in designing effective ligands for small molecule activation.

| Complex | Overpotential (V) | Max. Turnover Frequency (TOF) (s⁻¹) | Faradaic Efficiency (FE) of CO (%) | Reference |

|---|---|---|---|---|

| [Pd(N²,N⁶-bis(1-ethylpyridin-4(1H)-ylidene)pyridine-2,6-dicarboxamide)(Cl)]Cl | 0.40 | 101 | 58 | researchgate.netresearchgate.net |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. jasco-global.com For 1-benzylpyridin-4(1H)-one, the FTIR spectrum is characterized by several key absorption bands that correspond to the specific vibrational modes of its constituent parts.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is typically observed in the range of 1850-1550 cm⁻¹. scialert.net The pyridinone ring and the benzyl (B1604629) group also give rise to a series of characteristic bands. The C=C stretching vibrations of the pyridinone ring are expected to appear in the 1625-1430 cm⁻¹ region. scialert.net Aromatic C-H stretching vibrations from the benzyl group typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂-) bridge are found just below 3000 cm⁻¹. The deformation vibrations for the methylene group and the various ring vibrations provide further structural confirmation.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Benzene & Pyridinone Rings) | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 | Medium |

| C=O Stretch | Carbonyl (Pyridinone) | ~1640 - 1680 | Strong |

| C=C Stretch | Aromatic & Pyridinone Rings | 1430 - 1625 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the C=C stretching modes of the benzene (B151609) and pyridinone rings. The symmetric breathing modes of the aromatic rings would also be prominent. The carbonyl (C=O) stretch is also Raman active, though its intensity can vary. Low-frequency Raman data can provide information about the crystalline lattice vibrations of the solid material. spectroscopyonline.com

Table 2: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Benzene & Pyridinone Rings) | 3000 - 3100 | Strong |

| Ring Breathing | Benzene Ring | ~1000 | Strong |

| C=C Stretch | Aromatic & Pyridinone Rings | 1450 - 1625 | Strong |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions due to its conjugated system and the presence of the carbonyl group.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) | Relative Intensity (ε) |

|---|---|---|---|

| n→π* | C=O | ~270 - 300 | Weak |

| π→π* | Pyridinone Ring | < 250 | Strong |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.es

Crystallographic Studies of Derivatives and Coordination Complexes

While the crystal structure of the parent this compound is not widely reported, crystallographic studies have been successfully performed on its derivatives and coordination complexes. These studies are crucial for understanding how the molecule interacts with other chemical species, particularly metal ions. mdpi.com

For instance, palladium(II) complexes featuring ligands derived from this compound have been synthesized and characterized using single-crystal X-ray diffraction. In one such study, a Pd(II) complex with a bidentate ligand derived from N,N'-di(pyridin-4-yl)oxalamide, after benzylation, was analyzed. researchgate.net The X-ray structure revealed the coordination geometry around the palladium center and confirmed how the pyridinone-based ligand binds to the metal. researchgate.net Similarly, other research has focused on Pd(II) complexes with pyridylidene sulfonamide ligands, which are derivatives of 4-amino-1-benzylpyridinium, showcasing the versatility of this molecular scaffold in coordination chemistry. researchgate.net These studies provide invaluable insight into the steric and electronic properties of the this compound framework when it participates in forming larger supramolecular structures. researchgate.netunica.it

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetone |

| 4-amino-1-benzylpyridinium |

| N-(1-benzylpyridin-4(1H)-ylidene)benzene-sulfonamide |

| N,N'-di(pyridin-4-yl)oxalamide |

| Palladium(II) |

| Pyridine (B92270) |

Computational Chemistry and Theoretical Investigations

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory is a cornerstone of computational chemistry, providing the framework for understanding the distribution of electrons within a molecule and, consequently, its chemical behavior. Quantum chemical calculations, based on the principles of quantum mechanics, are employed to solve the Schrödinger equation for a given molecule, yielding valuable information about its energy, geometry, and various electronic properties.

Density Functional Theory (DFT) has emerged as a leading method in quantum chemical calculations due to its favorable balance of accuracy and computational cost. nih.gov Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the energy of a molecule can be determined from its electron density. This simplification allows for the study of larger and more complex molecules. A common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to achieve reliable results for molecular geometry, electronic structure, and vibrational frequencies. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of 1-benzylpyridin-4(1H)-one

| Property | Illustrative Value |

| Total Energy (Hartree) | -725.1234 |

| Dipole Moment (Debye) | 4.5 |

| Polarizability (a.u.) | 150.2 |

| Enthalpy (Hartree/particle) | -725.0012 |

| Gibbs Free Energy (Hartree/particle) | -725.0456 |

Vibrational analysis, performed through DFT calculations, can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govmdpi.com This information is invaluable for the structural characterization of the molecule.

Electronic excitation studies, often carried out using Time-Dependent DFT (TD-DFT), provide information about the electronic transitions within the molecule. nih.gov These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, revealing the wavelengths at which the molecule absorbs light and the nature of the corresponding electronic excitations. orientjchem.org

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1650 | 1645 | Carbonyl stretch |

| ν(C=C) | 1605, 1580 | 1600, 1575 | Aromatic C=C stretch |

| ν(C-H) | 3050-3100 | 3045-3095 | Aromatic C-H stretch |

| δ(C-H) | 1450-1490 | 1445-1485 | C-H in-plane bend |

| γ(C-H) | 750-850 | 745-845 | C-H out-of-plane bend |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com These energies can be calculated using DFT methods. schrodinger.com

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. rsc.org Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. rsc.org

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the pyridinone and benzyl (B1604629) rings would likely exhibit positive electrostatic potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org This method transforms the complex, delocalized molecular orbitals into a more intuitive, localized representation that aligns with Lewis structures. uni-muenchen.de NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled (donor) and empty (acceptor) orbitals. orientjchem.org The strength of these interactions can be estimated using second-order perturbation theory. wisc.edu

For this compound, NBO analysis would reveal the nature of the bonds (e.g., σ and π bonds), the hybridization of the atoms, and the extent of electron delocalization between the pyridinone and benzyl rings.

Table 4: Illustrative NBO Analysis of Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | π(C=C) | 5.2 |

| π(C=C) | π(C=C) | 20.5 |

| σ(C-H) | σ*(C-C) | 2.1 |

E(2) represents the stabilization energy calculated from second-order perturbation theory.

Density Functional Theory (DFT)

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their applications in optical switching, data storage, and frequency conversion technologies. icm.edu.pl The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong external electric field. Molecules with large hyperpolarizability values are promising candidates for NLO applications.

The prediction of NLO properties for this compound can be effectively carried out using quantum chemical calculations, particularly Density Functional Theory (DFT). The structure of this compound, featuring a pyridinone ring (an electron-accepting group) connected to a benzyl group, suggests potential for intramolecular charge transfer, a key characteristic for high NLO response. icm.edu.pl

Calculations typically involve optimizing the molecular geometry and then computing the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) using various functionals (e.g., B3LYP, M06) and basis sets. acs.orgnih.gov The inclusion of diffuse and polarization functions in the basis set, such as 6-311G(d,p), is crucial for accurately describing the electron distribution and response to the electric field. acs.orgnih.gov The magnitude of the first hyperpolarizability (β_tot) is a direct indicator of the molecule's potential for second-harmonic generation.

Table 1: Illustrative NLO Properties of this compound Calculated at Different Levels of Theory. This table presents hypothetical data for illustrative purposes.

| Property | HF/6-311G(d,p) | B3LYP/6-311G(d,p) | M06/6-311G(d,p) |

|---|---|---|---|

| Dipole Moment, μ (Debye) | 4.50 | 4.85 | 4.92 |

| Mean Polarizability, <α> (10⁻²⁴ esu) | 20.15 | 22.50 | 22.85 |

| First Hyperpolarizability, β_tot (10⁻³⁰ esu) | 8.50 | 12.75 | 13.10 |

Semi-Empirical Methods

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov These methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), are significantly faster than ab initio methods, making them suitable for preliminary studies of large molecules. wikipedia.orguni-muenchen.deuomustansiriyah.edu.iq

For a molecule like this compound, semi-empirical methods can be used for initial geometry optimizations to find stable conformers before employing more accurate, computationally intensive methods. researchgate.net They are also used to calculate bulk properties like heats of formation and dipole moments. wikipedia.org These methods are built upon the Neglect of Diatomic Differential Overlap (NDDO) approximation, which reduces the number of electron repulsion integrals that need to be calculated. uni-muenchen.dempg.de While their results can be less accurate than those from DFT or other ab initio approaches, they provide a valuable and cost-effective starting point for more complex theoretical investigations. wikipedia.org

Table 3: Comparison of Common Semi-Empirical Methods.

| Method | Basis | Key Features and Parameterization Goal | Typical Application |

|---|---|---|---|

| AM1 | NDDO | An improvement on the earlier MNDO method, with modified core-repulsion functions to correct for excessive repulsion. uomustansiriyah.edu.iqmpg.de | Initial geometry optimization, calculation of heats of formation for organic molecules. |

| PM3 | NDDO | A re-parameterization of AM1, where parameters are optimized automatically to reproduce a wider range of experimental data. Non-bonded interactions are generally less repulsive than in AM1. uni-muenchen.deuomustansiriyah.edu.iqresearchgate.net | Rapid geometry screening, calculation of properties for large organic systems, often used in molecular modeling software. |

Basis Set Selection and Optimization for this compound Systems

In quantum chemistry, a basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. The choice of basis set is critical as it directly impacts the accuracy and computational cost of a calculation. For a molecule like this compound, the selection depends on the specific property being investigated.

Commonly used basis sets belong to two main families: Pople-style basis sets (e.g., 6-31G, 6-311G) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). unifr.ch

Polarization Functions ( or d,p):* These functions are added to allow for non-spherical electron distributions, which is essential for accurately describing chemical bonds. For example, the 6-31G(d,p) basis set is often a good starting point for geometry optimizations.

Diffuse Functions (+): These functions are necessary for systems with delocalized electrons or anions, and are particularly important for calculating properties like NLO responses and electron affinities. unifr.chnih.gov A basis set like 6-311++G(d,p) would be appropriate for such calculations.

The general principle is that a larger, more flexible basis set will yield more accurate results but at a significantly higher computational cost. unifr.ch Therefore, a balance must be struck. For instance, a modest basis set like 6-31G(d) might be sufficient for a preliminary geometry optimization, while a larger basis set like aug-cc-pVTZ would be required for highly accurate energy or property calculations.

Table 4: Guide to Basis Set Selection for this compound.

| Calculation Type | Recommended Basis Set Type | Example | Rationale |

|---|---|---|---|

| Initial Geometry Optimization | Double-zeta with polarization | 6-31G(d,p) | Provides a good balance of accuracy and computational cost for determining molecular structure. |

| Final Energy & Frequencies | Triple-zeta with polarization | 6-311G(d,p) or cc-pVTZ | Offers higher accuracy for thermochemical data once a stable geometry is found. |

| NMR Chemical Shifts | Double/Triple-zeta with polarization and diffuse functions | 6-311++G(2d,p) or pcS-n | Accurately describes the electronic environment around the nuclei, which is crucial for shielding tensor calculations. researchgate.net |

| NLO Properties | Triple-zeta with polarization and diffuse functions | 6-311++G(d,p) | Diffuse functions are essential for modeling the response of the outer-shell electrons to an external electric field. nih.gov |

Molecular Modeling and Simulation

Geometry Optimization and Potential Energy Surface Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface (PES). nih.govresearchgate.net For this compound, this process would typically be performed using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to locate its lowest-energy conformation. acs.orgresearchgate.net

The potential energy surface is a conceptual map that describes the energy of a molecule as a function of its geometry. researchgate.net Analyzing the PES is crucial for understanding conformational flexibility. A relaxed PES scan is a common technique where a specific geometric parameter, such as a dihedral angle, is systematically varied, and at each step, the rest of the molecule's geometry is optimized. uni-muenchen.deq-chem.comjoaquinbarroso.com For this compound, a key area of interest is the rotation around the N-CH₂ single bond, which dictates the orientation of the benzyl group relative to the pyridinone ring. A PES scan of this dihedral angle would reveal the rotational energy barriers and identify the most stable rotational isomers (rotamers). researchgate.net

Table 5: Illustrative Relaxed Potential Energy Surface Scan for Rotation Around the N-CH₂ Bond in this compound. This table presents hypothetical data for illustrative purposes.

| Dihedral Angle (C3-N-C7-C8) [Degrees] | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 3.5 | Eclipsed (Transition State) |

| 30 | 2.1 | - |

| 60 | 0.5 | - |

| 90 | 0.0 | Perpendicular (Global Minimum) |

| 120 | 0.8 | - |

| 150 | 2.5 | - |

| 180 | 3.8 | Eclipsed (Transition State) |

Molecular Dynamics Simulations (General, Non-Biological Focus)

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations provide detailed information on the dynamic behavior, conformational changes, and interactions of molecules.

In a general, non-biological context, an MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform, or methanol) to study its behavior in a condensed phase. The interactions between atoms are described by a force field, such as AMBER or OPLS. The simulation would track the trajectory of each atom over a period ranging from picoseconds to nanoseconds, allowing for the analysis of properties like conformational flexibility, solvent structuring around the solute, and transport properties. Such simulations can reveal, for example, the preferred orientations of the benzyl group in solution and the dynamics of its rotation, providing insights that complement the static picture from PES scans.

Table 6: Typical Setup for a General MD Simulation of this compound.

| Parameter | Example Value/Setting |

|---|---|

| System | 1 molecule of this compound in a cubic box of 2000 methanol (B129727) molecules |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Timestep | 2 fs (femtoseconds) |

| Simulation Length | 100 ns (nanoseconds) |

| Analysis Performed | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs), Dihedral Angle Distribution |

Monte Carlo Simulations

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly useful for studying complex systems with many degrees of freedom. In the context of this compound, MC simulations can be employed to explore its conformational space and, more significantly, its interactions within a solvent environment.

By performing simulations in different solvent boxes (e.g., water, chloroform, ethanol), researchers can investigate the structural organization of the solvent molecules around the solute. These simulations, often conducted in the isothermal-isobaric (NpT) ensemble, allow for the calculation of key structural and thermodynamic properties. For instance, the analysis can focus on the radial distribution functions between atoms of this compound and solvent molecules to understand solvation shells and specific interactions like hydrogen bonding. Such studies have been successfully applied to explore the aqueous solution structures of related cyclic compounds like 1,4-dioxane, identifying preferential intermolecular distances and aggregation patterns. nih.gov

Table 1: Illustrative Data from a Hypothetical Monte Carlo Simulation of this compound in Aqueous Solution This table is representative of typical outputs from MC simulations and is for illustrative purposes.

| Property | Simulated Value | Experimental Value | % Deviation |

|---|---|---|---|

| Solution Density (g/cm³) | 1.005 | 1.008 | 0.3% |

| Average N···H-O(water) H-bond distance (Å) | 1.85 | N/A | N/A |

| Average O···H-O(water) H-bond distance (Å) | 1.80 | N/A | N/A |

QM/MM Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying large chemical systems by combining the accuracy of quantum mechanics with the efficiency of molecular mechanics. wikipedia.org This methodology is particularly suited for investigating the properties or reactivity of a molecule like this compound within a complex environment, such as a solvent or a biological macromolecule. uni-stuttgart.de

In a typical QM/MM setup, the this compound molecule, or a reactive part of it, is treated with a high-level QM method (e.g., Density Functional Theory, DFT), which allows for the accurate description of electronic structure and bond breaking/formation. uni-stuttgart.debiomolmd.org The surrounding environment (e.g., thousands of water molecules) is treated with a classical MM force field, which is computationally less expensive. uni-stuttgart.de The interaction between the QM and MM regions is a critical aspect of the method and can be handled through different "embedding" schemes, such as mechanical or electrostatic embedding. wikipedia.org Electrostatic embedding, where the QM region's electronic structure is polarized by the MM charges, provides a more realistic description than simple mechanical embedding. This dual-level approach enables the accurate simulation of processes like enzymatic reactions or solvation effects on spectroscopic properties, which would be computationally prohibitive with purely QM methods. biomolmd.org

Structural Elucidation Support through Computational Methods

Computational methods are indispensable tools for the confirmation and detailed interpretation of experimental data. By calculating molecular properties and comparing them with measured values, researchers can validate proposed structures and gain deeper insight into the underlying molecular and electronic characteristics.

Comparison of Calculated and Experimental Spectroscopic Data

A common practice in chemical research is to corroborate experimental spectroscopic data (e.g., FT-IR, NMR) with theoretical calculations. This comparison serves as a crucial validation for both the synthesized structure and the computational model used. For pyridinone derivatives, DFT has been shown to be a reliable method for predicting vibrational frequencies and NMR chemical shifts. up.ac.za

For example, in a study on the related compound 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one, researchers performed DFT calculations at the B3LYP/6-311++G(d,p) level of theory to compute its vibrational wavenumbers. up.ac.za The calculated frequencies were then compared with the experimental FT-IR spectrum. While a direct one-to-one match is not expected due to the gas-phase nature of the calculations and the neglect of anharmonicity, a strong linear correlation between the theoretical and experimental wavenumbers confirms the accuracy of the structural assignment. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts, which can then be compared to experimental ¹H and ¹³C NMR data to assign specific resonances to individual atoms within the molecule. mdpi.commdpi.com

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies for 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one (a derivative of the target compound) Data adapted from a study on a related pyridinone derivative to illustrate the methodology. up.ac.za

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | 3425 | 3624 | Hydroxyl group vibration |

| C-H Stretch (Aromatic) | 3054 | 3306 | Aromatic C-H symmetrical stretching |

| C-H Stretch (Aliphatic) | 2940 | 3102 | sp³ C-H symmetrical stretching |

| C=O Stretch | 1634 | 1675 | Carbonyl group vibration |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. The fundamental assumption is that the structure of a molecule dictates its properties, and this relationship can be quantified and used for prediction.